

9,10-Anthracenedipropanoic acid chemical structure and formula.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9,10-Anthracenedipropanoic acid

Cat. No.: B1605445

[Get Quote](#)

An In-Depth Technical Guide to **9,10-Anthracenedipropanoic Acid** for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **9,10-Anthracenedipropanoic acid** (ADPA), a pivotal molecule in contemporary chemical and biological research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of ADPA's structure, mechanism, and practical applications, with a focus on its role as a premier probe for singlet oxygen detection.

Core Chemical Identity and Molecular Structure

9,10-Anthracenedipropanoic acid is an aromatic carboxylic acid built upon a central anthracene scaffold. The defining feature of its structure is the presence of two propanoic acid chains covalently bonded to the C9 and C10 positions of the anthracene ring system. This substitution pattern is critical to its function, as the 9,10-positions of anthracene are highly susceptible to cycloaddition reactions, a characteristic that is expertly exploited in its primary application.

The molecule is most frequently utilized in its water-soluble disodium salt form, which enhances its utility in aqueous and biological systems.

Chemical Structure of **9,10-Anthracenedipropanoic Acid**: (Image of the chemical structure would be placed here in a formal whitepaper)

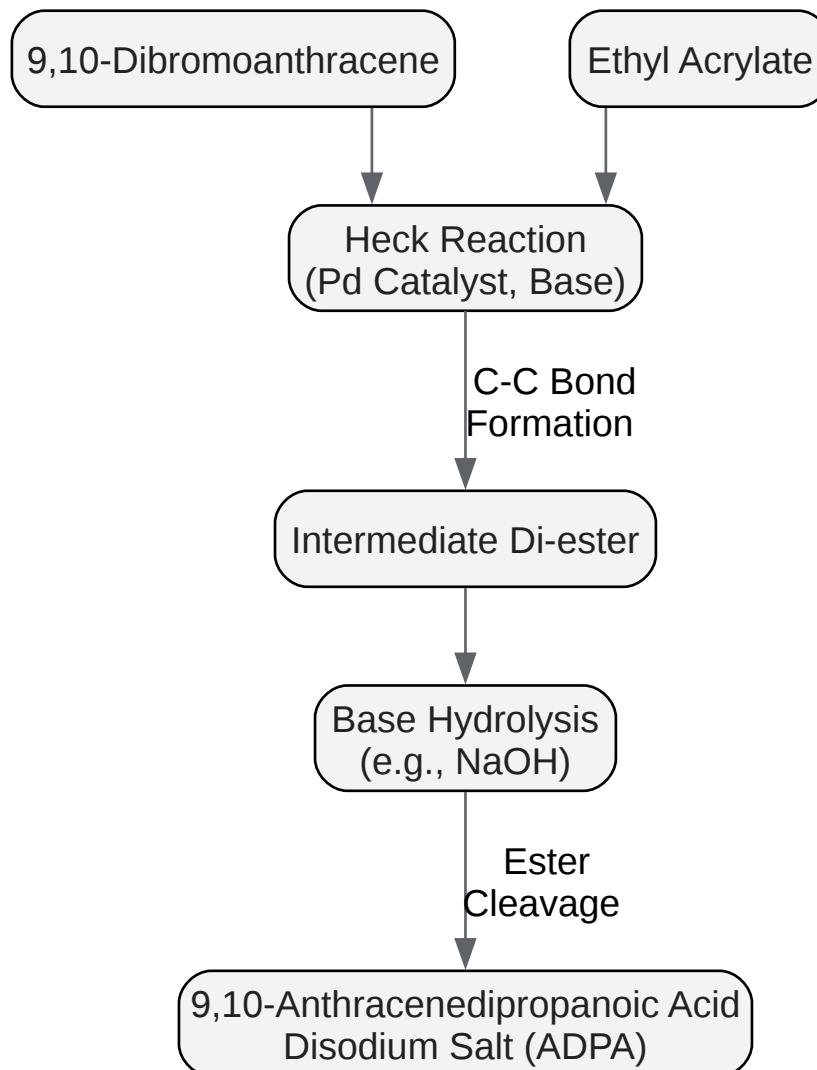
Key Identifiers and Properties:

Identifier	Value	Source(s)
IUPAC Name	3,3'-(Anthracene-9,10-diyi)dipropanoic acid	[1]
Common Synonyms	ADPA, Anthracene-9,10-dipropionic acid	[2]
CAS Number	82767-90-6 (for Disodium Salt)	[2] [3]
Molecular Formula	$C_{20}H_{18}O_4$ (Acid form) $C_{20}H_{16}Na_2O_4$ (Disodium salt)	[1] [2]
Molecular Weight	338.36 g/mol (Acid form) 366.32 g/mol (Disodium salt)	[1] [2]

Physicochemical Characteristics

The physical and chemical properties of ADPA are fundamental to its handling, storage, and application in experimental settings.

Property	Description	Source(s)
Appearance	Typically supplied as yellow needles or a solid powder.	[4][5]
Solubility	The disodium salt is soluble in methanol and slightly soluble in water.	[4][5][6]
Purity	Commercially available in high purity, often ≥95% or >98% as determined by HPLC.	[4][7]
Storage	Store under desiccating conditions, protected from light and moisture. Stable for at least two years when stored at -20°C.	[4][5][8]


Synthetic Strategy Overview

While specific industrial synthesis routes for ADPA are proprietary, a general and plausible manufacturing workflow can be conceptualized based on established organometallic chemistry. A common and efficient method for creating carbon-carbon bonds on aromatic rings is the Heck reaction. This approach offers a reliable pathway to functionalize the 9,10-positions of an anthracene precursor.

A potential synthesis could involve the following key steps:

- Starting Material: 9,10-Dibromoanthracene serves as a robust starting scaffold.
- Coupling Reaction: The dibromoanthracene is reacted with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a suitable base. This Heck coupling reaction forms the di-ester derivative.
- Hydrolysis: The resulting ester is then subjected to basic hydrolysis (e.g., using sodium hydroxide) to cleave the ester groups, yielding the disodium salt of **9,10-**

Anthracenedipropanoic acid. Subsequent acidification would produce the free acid form if desired.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of ADPA via a Heck reaction pathway.

The Core Mechanism: A Probe for Singlet Oxygen

The primary utility of ADPA in research, particularly in photobiology and drug development, is its function as a highly specific chemical trap for singlet molecular oxygen (${}^1\text{O}_2$), a reactive oxygen species (ROS).^{[9][10]}

The Causality of Detection: The detection mechanism is not based on a catalytic process but on an irreversible stoichiometric reaction. The anthracene core of ADPA undergoes a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with $^1\text{O}_2$.^[10] This reaction transforms the planar, aromatic anthracene system into a non-aromatic, non-fluorescent endoperoxide derivative.

The consequences of this transformation are twofold and experimentally measurable:

- **Fluorescence Quenching:** The disruption of the extensive π -conjugated system of the anthracene core results in a complete loss of its characteristic fluorescence.
- **Absorbance Bleaching:** The reaction also leads to a quantifiable decrease in the UV-Visible absorbance peaks characteristic of the anthracene moiety (typically around 360-400 nm).^[9]

This predictable and specific reaction allows researchers to monitor the production of $^1\text{O}_2$ in real-time by tracking the rate of ADPA consumption via spectrophotometry or spectrofluorometry.

[Click to download full resolution via product page](#)

Caption: Mechanism of singlet oxygen generation and its subsequent detection by ADPA.

Experimental Protocol: Quantifying Singlet Oxygen Production

This protocol provides a self-validating system for determining the singlet oxygen quantum yield ($\Phi\Delta$) of a photosensitizer (PS), a critical parameter in the development of photodynamic therapy (PDT) agents.

Objective: To quantify the efficiency of $^1\text{O}_2$ generation by a novel PS using ADPA as a chemical probe and a reference PS with a known $\Phi\Delta$.

Materials:

- ADPA (disodium salt)
- Test Photosensitizer (Test-PS)
- Reference Photosensitizer (e.g., Rose Bengal, $\Phi\Delta \approx 0.75$ in methanol)
- Spectrophotometrically pure solvent (e.g., Methanol, Ethanol, or buffered aqueous solution)
- Quartz cuvettes (1 cm path length)
- Monochromatic light source with a defined wavelength and power output
- UV-Vis Spectrophotometer

Step-by-Step Methodology:

- Solution Preparation:
 - Prepare stock solutions of ADPA, Test-PS, and the Reference-PS in the chosen solvent.
Expertise Insight: The solvent must be chosen carefully to ensure solubility of all components and to minimize solvent-analyte interactions that could quench the reaction.
 - Prepare two experimental solutions in separate cuvettes:
 - Cuvette 1 (Test): Contains ADPA and the Test-PS.
 - Cuvette 2 (Reference): Contains ADPA and the Reference-PS.
 - The concentration of the PS should be adjusted to yield an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects. The ADPA concentration should be sufficient to show a strong initial absorbance (~1.0) at its λ_{max} (e.g., ~378 nm).
- Irradiation and Data Acquisition:

- Place the "Test" cuvette in the spectrophotometer and record an initial full spectrum (time $t=0$).
- Remove the cuvette and irradiate it with the monochromatic light source for a set period (e.g., 30 seconds). The irradiation wavelength should be one where the PS absorbs strongly but ADPA absorbs minimally.
- Immediately after irradiation, place the cuvette back in the spectrophotometer and record another full spectrum.
- Repeat the irradiate-measure cycle for a total duration that results in a significant decrease in ADPA absorbance.
- Repeat the entire process (steps 2-4) for the "Reference" cuvette under identical irradiation conditions.

- Data Analysis:
 - For both the Test and Reference experiments, plot the absorbance of ADPA at its maximum absorption wavelength against the total irradiation time.
 - Determine the initial rate of ADPA decomposition (k_{test} and k_{ref}) from the slope of the linear portion of these plots.
 - The singlet oxygen quantum yield of the test photosensitizer ($\Phi_{\Delta_{\text{test}}}$) can be calculated using the following equation:

$$\Phi_{\Delta_{\text{test}}} = \Phi_{\Delta_{\text{ref}}} * (k_{\text{test}} / k_{\text{ref}}) * (I_{\text{abs_ref}} / I_{\text{abs_test}})$$

Where:

- $\Phi_{\Delta_{\text{ref}}}$ is the known quantum yield of the reference PS.
- k_{test} and k_{ref} are the rates of ADPA photobleaching.
- $I_{\text{abs_test}}$ and $I_{\text{abs_ref}}$ are the rates of light absorption by the Test-PS and Reference-PS, respectively, which can be calculated from the absorbance at the irradiation wavelength.

Trustworthiness through Self-Validation: The use of a well-characterized reference standard under identical conditions provides an internal control, correcting for fluctuations in lamp intensity or environmental variables, thus ensuring the trustworthiness of the calculated quantum yield for the new compound.

Analytical Characterization

Verifying the identity and purity of ADPA is paramount. The following spectroscopic data are characteristic of the molecule.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons on the anthracene core, as well as distinct triplets for the methylene (CH ₂) groups of the propanoic acid chains.
¹³ C NMR	Resonances for the quaternary carbons at the 9 and 10 positions, aromatic CH carbons, and the carbons of the propanoic acid side chains, including the characteristic carboxyl carbon signal.
FT-IR	Strong carbonyl (C=O) stretching vibration from the carboxylic acid groups. Aromatic C-H and C=C stretching bands.
Mass Spec (MS)	The molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition.
UV-Vis	Characteristic structured absorbance spectrum of the anthracene chromophore with maxima typically in the range of 350-400 nm.

Note: Specific chemical shifts and peak positions can be found in spectral databases.[\[11\]](#)

Safety and Handling

As a laboratory chemical, **9,10-Anthracenedipropanoic acid** requires careful handling.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Transport: The disodium salt is classified as a Dangerous Good for transport, which may require special shipping and handling procedures.[\[2\]](#)
- First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
- Authoritative Grounding: Crucially, always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use. The SDS contains detailed information on hazards, handling, and emergency procedures.

Conclusion

9,10-Anthracenedipropanoic acid is more than a mere chemical reagent; it is an enabling tool for quantitative science. Its well-defined structure, predictable reactivity with singlet oxygen, and convenient spectroscopic properties make it an indispensable probe in fields ranging from materials science to photodynamic therapy. Understanding its core mechanism and applying rigorous, well-controlled experimental protocols allows researchers to gain critical insights into photochemical and photobiological processes, accelerating innovation and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate | C₂₀H₁₆Na₂O₄ | CID 88171498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemodex.com [chemodex.com]
- 5. adipogen.com [adipogen.com]
- 6. Anthracene-9,10-dipropionic acid disodium salt | CAS 82767-90-6 | Chemodex | Biomol.com [biomol.com]
- 7. Anthracene-9,10-dipropionic acid disodium salt [myskinrecipes.com]
- 8. chemodex.com [chemodex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ANTHRACENE-9,10-DIPROPIONIC ACID, DISODIUM SALT(82767-90-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [9,10-Anthracenedipropanoic acid chemical structure and formula.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605445#9-10-anthracenedipropanoic-acid-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com